molecular formula C16H29N5O7 B12528369 L-Seryl-L-leucylglycyl-L-glutamine CAS No. 798540-25-7

L-Seryl-L-leucylglycyl-L-glutamine

Cat. No.: B12528369
CAS No.: 798540-25-7
M. Wt: 403.43 g/mol
InChI Key: HPDOPPZEOMASJW-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Seryl-L-leucylglycyl-L-glutamine is a peptide compound composed of the amino acids L-serine, L-leucine, glycine, and L-glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-leucylglycyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, L-serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-leucine, is activated and coupled to the deprotected amine group of the previous amino acid.

    Repetition: Steps 2 and 3 are repeated for glycine and L-glutamine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-leucylglycyl-L-glutamine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids.

    Oxidation: Oxidation of the amino acid side chains, particularly the hydroxyl group of L-serine.

    Deamidation: Conversion of the amide group in L-glutamine to a carboxyl group.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Deamidation: Enzymatic deamidation using glutaminases.

Major Products Formed

    Hydrolysis: L-serine, L-leucine, glycine, and L-glutamine.

    Oxidation: Oxidized forms of the amino acids, such as serine hydroxylamine.

    Deamidation: Glutamic acid from the deamidation of L-glutamine.

Scientific Research Applications

L-Seryl-L-leucylglycyl-L-glutamine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications in wound healing and tissue regeneration.

    Industry: Used in the production of bioactive peptides for pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of L-Seryl-L-leucylglycyl-L-glutamine involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors on cell surfaces, triggering signaling pathways that promote cell growth and differentiation. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Glutamine, L-histidyl-L-glutaminyl-L-seryl-L-leucylglycyl-L-threonyl: Another peptide with similar amino acid composition but different sequence and properties.

    L-Glutamine, L-leucyl-L-serylglycylglycyl: A shorter peptide with similar amino acids but lacking L-serine.

Uniqueness

L-Seryl-L-leucylglycyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of L-serine, L-leucine, glycine, and L-glutamine allows for specific interactions with biological molecules and pathways, making it valuable for targeted research and therapeutic uses.

Properties

CAS No.

798540-25-7

Molecular Formula

C16H29N5O7

Molecular Weight

403.43 g/mol

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H29N5O7/c1-8(2)5-11(21-14(25)9(17)7-22)15(26)19-6-13(24)20-10(16(27)28)3-4-12(18)23/h8-11,22H,3-7,17H2,1-2H3,(H2,18,23)(H,19,26)(H,20,24)(H,21,25)(H,27,28)/t9-,10-,11-/m0/s1

InChI Key

HPDOPPZEOMASJW-DCAQKATOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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